molecular formula C19H18ClNO3 B12734877 3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester CAS No. 86818-23-7

3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester

Cat. No.: B12734877
CAS No.: 86818-23-7
M. Wt: 343.8 g/mol
InChI Key: DCJFFSZTRFMEAT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and an acetic acid ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 4-chlorophenylamine with salicylaldehyde to form a Schiff base, which is then cyclized to form the benzoxazine ring. The resulting intermediate is further reacted with alpha-bromoacetic acid ethyl ester under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2H-1,4-benzoxazine-6-acetic acid ethyl ester: Lacks the alpha-methyl group.

    3-(4-Bromophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester: Contains a bromophenyl group instead of a chlorophenyl group.

    3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-propionic acid ethyl ester: Has a propionic acid ester instead of an acetic acid ester.

Uniqueness

The presence of the chlorophenyl group, alpha-methyl group, and acetic acid ethyl ester moiety makes 3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

86818-23-7

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-2H-1,4-benzoxazin-6-yl]propanoate

InChI

InChI=1S/C19H18ClNO3/c1-3-23-19(22)12(2)14-6-9-18-16(10-14)21-17(11-24-18)13-4-7-15(20)8-5-13/h4-10,12H,3,11H2,1-2H3

InChI Key

DCJFFSZTRFMEAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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